

Application Notes and Protocols for PKA Activation by 8-Br-cAMP

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Compound of Interest

Compound Name: sodium 8-Br-cAMP

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Introduction

8-Bromo-adenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is widely used in research to activate cAMP-dependent protein kinase A (PKA).^{[1][2][3]} As a key second messenger, cAMP, and its mimetic 8-Br-cAMP, regulate a plethora of cellular processes including gene expression, metabolism, cell proliferation, and apoptosis.^[2] These application notes provide a comprehensive overview of the effective concentrations of 8-Br-cAMP for PKA activation in various experimental systems, detailed protocols for assessing PKA activity, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Effective Concentrations of 8-Br-cAMP

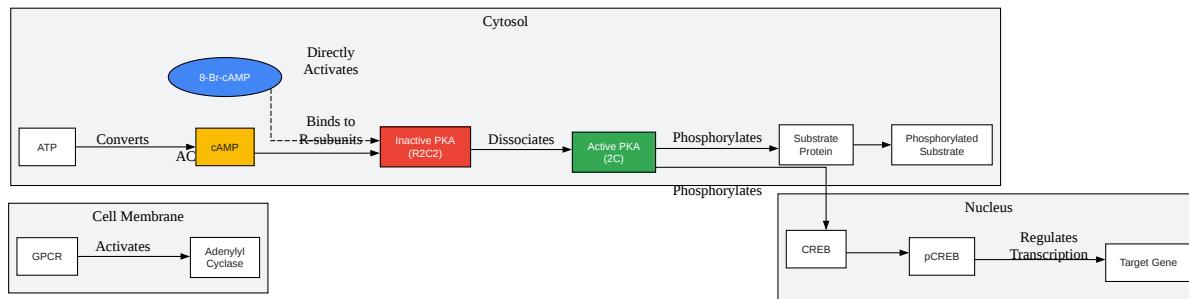
The effective concentration of 8-Br-cAMP for PKA activation can vary significantly depending on the cell type, experimental conditions, and the specific biological endpoint being measured. The following table summarizes quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.

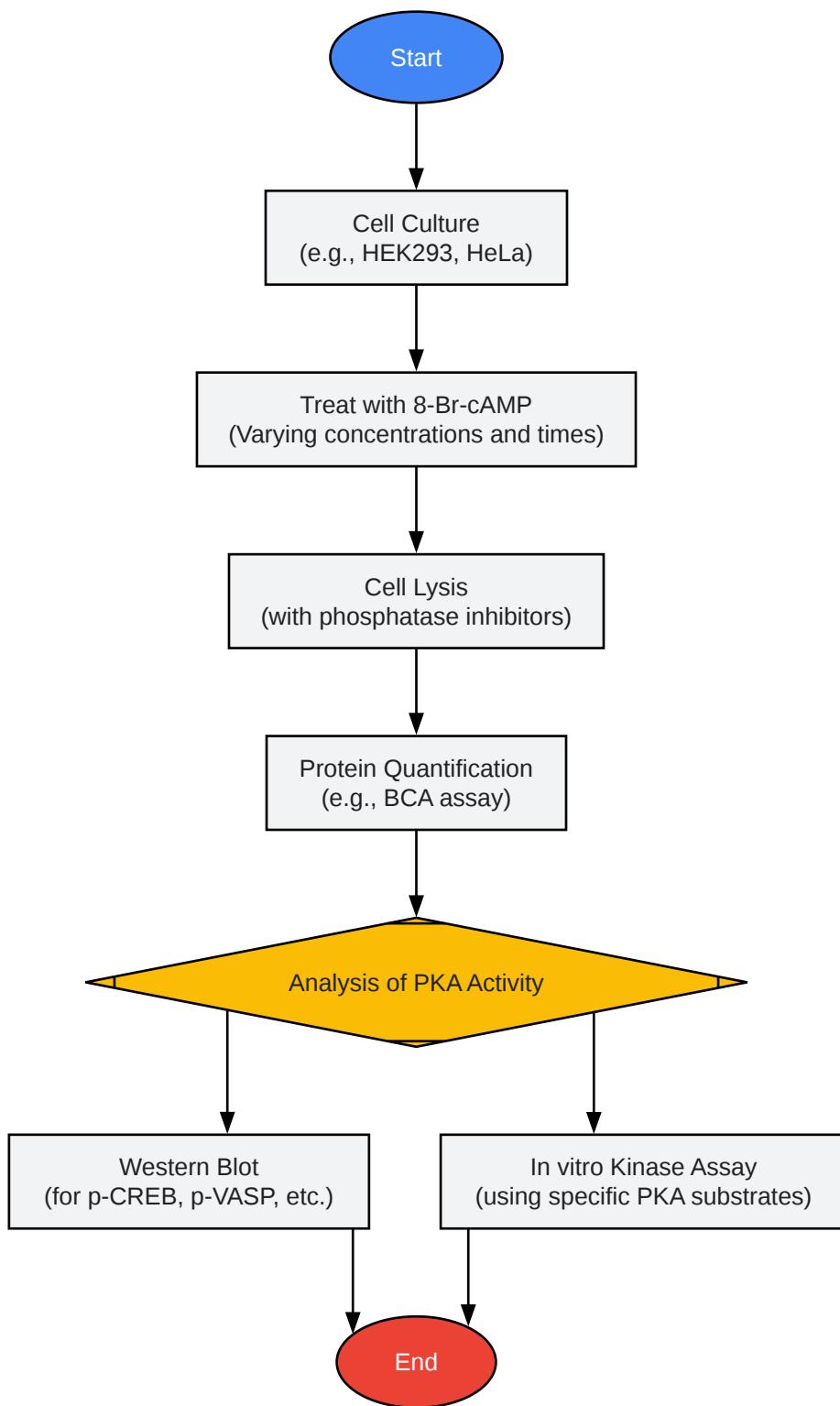
Cell Type/System	8-Br-cAMP Concentration	Incubation Time	Observed Effect
In vitro (cell-free)	0.05 µM	Not Applicable	K _a value for activating cyclic-AMP-dependent protein kinase[1]
Esophageal cancer cell line (Eca-109)	20 µM	24 and 48 hours	Induction of apoptosis[2]
Human neonatal foreskin fibroblast (HFF1)	0.1 / 0.5 mM	Not Specified	Enhanced reprogramming efficiency[2][3]
Human endometrial stromal cells	0.5 mM	2 days	Induction of decidualization[2][3]
HEK cells	250 µM	5 minutes	Reached steady-state activation of BK channels[4]
BEAS-2B cells	1 mM	30 minutes	Translocation of PKA catalytic subunit to the nucleus[5]
MC3T3-E1 osteoblast-like cells	100 µM	1 day	Increased ALP activity, indicating osteoblastic differentiation[6]
COS-1 cells	1 mM	5 minutes	Increased phosphorylation of Erk-1/2[7]
CT26 tumor mice (in vivo)	60 mg/kg/day (i.p.)	7 days	Reduction in tumor size[2][3]

Signaling Pathway and Experimental Workflow

PKA Signaling Pathway

The diagram below illustrates the canonical PKA signaling pathway initiated by the activation of adenylyl cyclase and culminating in the phosphorylation of target proteins. 8-Br-cAMP directly activates PKA, bypassing the need for adenylyl cyclase stimulation.



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